tert-butyl (3R,4S)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl (3R,4S)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a fluorophenyl group, a hydroxymethyl group, and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R,4S)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine-1-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Addition of the Hydroxymethyl Group: The hydroxymethyl group can be added through a hydroxymethylation reaction.
Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The fluorophenyl group can undergo reduction reactions.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: The major product would be the corresponding carboxylic acid.
Reduction: The major product would be the reduced fluorophenyl derivative.
Substitution: The major products would be the substituted phenyl derivatives.
Scientific Research Applications
Tert-butyl (3R,4S)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential as a pharmaceutical compound, particularly in the development of drugs targeting the central nervous system.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of tert-butyl (3R,4S)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the hydroxymethyl group can participate in hydrogen bonding. The tert-butyl ester may influence the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (3R,4S)-4-phenyl-3-(hydroxymethyl)piperidine-1-carboxylate: Lacks the fluorine atom on the phenyl ring.
Tert-butyl (3R,4S)-4-(4-chlorophenyl)-3-(hydroxymethyl)piperidine-1-carboxylate: Contains a chlorine atom instead of a fluorine atom.
Tert-butyl (3R,4S)-4-(4-methylphenyl)-3-(hydroxymethyl)piperidine-1-carboxylate: Contains a methyl group instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in tert-butyl (3R,4S)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine-1-carboxylate imparts unique properties, such as increased metabolic stability and altered electronic effects, which can influence its biological activity and chemical reactivity.
Properties
CAS No. |
188869-27-4 |
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Molecular Formula |
C17H24FNO3 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
tert-butyl (3R,4S)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H24FNO3/c1-17(2,3)22-16(21)19-9-8-15(13(10-19)11-20)12-4-6-14(18)7-5-12/h4-7,13,15,20H,8-11H2,1-3H3/t13-,15-/m1/s1 |
InChI Key |
ALBDGYQRKQAUJW-UKRRQHHQSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)CO)C2=CC=C(C=C2)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)CO)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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